Product packaging for Lanepitant dihydrochloride(Cat. No.:CAS No. 170508-05-1)

Lanepitant dihydrochloride

Cat. No.: B608449
CAS No.: 170508-05-1
M. Wt: 632.7 g/mol
InChI Key: WURFRVBOVGQPHZ-QDSLRZTOSA-N
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Description

Historical Context of Neurokinin-1 Receptor Antagonist Development

The journey to develop NK1 receptor antagonists began long before the receptor itself was identified. In 1931, Ulf von Euler and John H. Gaddum discovered a biologically active extract from equine brain and intestine which they named Substance P (SP). wikipedia.orgucl.ac.uk For decades, efforts to purify and characterize this substance were met with limited success. The field advanced in the 1960s with the discovery of nonmammalian peptides, termed tachykinins, that showed similar effects to SP. wikipedia.org

A major breakthrough occurred in 1971 when the 11-amino acid peptide structure of SP was finally identified. amegroups.org This discovery, along with the subsequent isolation of other mammalian tachykinins like neurokinin A (NKA) and neurokinin B (NKB) in the mid-1980s, led to the identification and classification of three distinct tachykinin receptors in 1984: NK1, NK2, and NK3. wikipedia.orgcdnsciencepub.com

The initial antagonists were peptide-based, which had limitations for clinical use. A pivotal moment in NK1 receptor antagonist research came in 1991, when Pfizer reported the discovery of the first potent, non-peptide antagonist, CP-96,345. researchgate.net This sparked extensive research by numerous pharmaceutical companies to develop orally bioavailable, non-peptide antagonists that could cross the blood-brain barrier. wikipedia.orgoup.com These efforts ultimately led to the clinical introduction of the first NK1 receptor antagonist, aprepitant (B1667566), which received FDA approval in 2003 for the prevention of chemotherapy-induced nausea and vomiting. wikipedia.orgmdpi.com

Table 1: Key Milestones in NK1 Receptor Antagonist Development
YearMilestoneSignificance
1931Discovery of Substance P (SP) by von Euler and Gaddum. wikipedia.orgresearchgate.netIdentified a novel bioactive substance with potent vasodilatory and contractile properties.
1971Purification and sequencing of Substance P. amegroups.orgEnabled specific investigation into its biological functions.
1984Classification of tachykinin receptors into NK1, NK2, and NK3 subtypes. wikipedia.orgProvided specific targets for drug development.
1991Discovery of the first non-peptide NK1 antagonist (CP-96,345) by Pfizer. researchgate.netOvercame the limitations of peptide-based antagonists and spurred modern research.
2003First FDA approval of an NK1 antagonist, Aprepitant (Emend®). wikipedia.orgmdpi.comValidated the NK1 receptor as a therapeutic target, particularly for emesis.

Rationale for Investigating Neurokinin-1 Receptor Antagonists in Biomedical Research

The rationale for the intense investigation into NK1 receptor antagonists is rooted in the widespread distribution of SP and NK1 receptors throughout the central and peripheral nervous systems. cdnsciencepub.comnih.gov The SP/NK1R system is a key player in the interaction between the nervous and immune systems and is implicated in a wide array of physiological and pathological processes. nih.govjneurology.com

Key research areas include:

Emesis: The discovery that NK1 receptors are highly concentrated in the brain's emetic centers was a crucial insight. amegroups.orgnih.gov Antagonists that block SP from binding to these receptors have proven highly effective in preventing both the acute and delayed phases of chemotherapy-induced nausea and vomiting (CINV). wikipedia.orgamegroups.orgnih.gov

Pain and Inflammation: The SP/NK1 system is deeply involved in pain transmission and the process of neurogenic inflammation, where nerve activation leads to inflammatory responses. cdnsciencepub.comresearchgate.net This has made NK1 antagonists a subject of research for conditions like migraine and other pain disorders. oup.com

CNS Disorders: The role of SP as a neurotransmitter and neuromodulator in the brain has linked it to the pathophysiology of depression, stress, and anxiety. wikipedia.orgnih.gov This has prompted research into NK1 antagonists as a novel class of antidepressants and anxiolytics. wikipedia.orgnih.gov

Oncology: Beyond their use as an antiemetic in cancer treatment, preclinical studies have shown that the SP/NK1R system can be involved in tumor cell proliferation, survival, and metastasis. mdpi.comnih.gov This has opened a new avenue of research exploring NK1 receptor antagonists for their potential direct antitumor effects. mdpi.commdpi.com

Lanepitant (B1674460) Dihydrochloride (B599025) as a Representative Neurokinin-1 Receptor Antagonist in Preclinical Research

Lanepitant (LY303870), developed by Eli Lilly, is a selective and potent, non-peptide antagonist of the NK1 receptor. wikipedia.org While it was initially investigated for clinical applications such as migraine and neuropathic pain, it failed to demonstrate sufficient efficacy in human trials. wikipedia.org This was thought to be due to poor penetration of the blood-brain barrier in humans. wikipedia.org Consequently, Lanepitant has become a valuable tool primarily for preclinical research, helping to elucidate the peripheral roles of the SP/NK1 system. wikipedia.orgmdpi.com

In preclinical studies, Lanepitant demonstrates high affinity and selectivity for the human NK1 receptor. Its binding affinity and functional antagonism have been well-characterized in various in vitro assays.

Table 2: In Vitro Activity of Lanepitant (LY303870)
AssaySpecies/Cell LineMeasured Activity (Ki)
NK1 Receptor Binding (Peripheral)Human0.15 nM
NK1 Receptor Binding (Central)Human0.10 nM
SP-Stimulated Phosphoinositide Turnover BlockadeUC-11 MG human astrocytoma cells1.5 nM
Interleukin-6 Secretion BlockadeU-373 MG human astrocytoma cells5 nM

Lanepitant's activity has also been demonstrated in various animal models. For instance, it effectively inhibits behaviors induced by the administration of a substance P agonist in mice, such as scratching and tail biting. caymanchem.com It also inhibits the late-phase pain response in the formalin-induced paw licking model in mice. caymanchem.com More recent preclinical research has explored its potential use in disorders with a peripheral mechanism, such as inhibiting corneal neovascularization in a mouse model of alkali burn-induced corneal damage. wikipedia.orgcaymanchem.com These studies underscore Lanepitant's utility as a specific pharmacological probe for investigating the functions of the NK1 receptor.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H47Cl2N5O3 B608449 Lanepitant dihydrochloride CAS No. 170508-05-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

170508-05-1

Molecular Formula

C33H47Cl2N5O3

Molecular Weight

632.7 g/mol

IUPAC Name

N-[(2R)-1-[acetyl-[(2-methoxyphenyl)methyl]amino]-3-(1H-indol-3-yl)propan-2-yl]-2-(4-piperidin-1-ylpiperidin-1-yl)acetamide;dihydrochloride

InChI

InChI=1S/C33H45N5O3.2ClH/c1-25(39)38(22-26-10-4-7-13-32(26)41-2)23-28(20-27-21-34-31-12-6-5-11-30(27)31)35-33(40)24-36-18-14-29(15-19-36)37-16-8-3-9-17-37;;/h4-7,10-13,21,28-29,34H,3,8-9,14-20,22-24H2,1-2H3,(H,35,40);2*1H/t28-;;/m1../s1

InChI Key

WURFRVBOVGQPHZ-QDSLRZTOSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lanepitant dihydrochloride;  LY-303870 dihydrochloride;  LY 303870 dihydrochloride;  LY303870 dihydrochloride; 

Origin of Product

United States

Molecular and Receptor Level Mechanisms of Action

Binding Affinity and Selectivity for the Neurokinin-1 Receptor

Lanepitant (B1674460) demonstrates a high affinity and remarkable selectivity for the neurokinin-1 (NK1) receptor, a member of the G protein-coupled receptor (GPCR) superfamily. wikipedia.orgtranspopmed.org This specificity is a cornerstone of its pharmacological profile.

Specificity over Other Tachykinin Receptors (NK2, NK3)

The tachykinin receptor family includes three main subtypes: NK1, NK2, and NK3. nih.gov While Substance P is the preferential endogenous ligand for the NK1 receptor, it can interact with other tachykinin receptors, albeit with lower affinity. wikipedia.orgmdpi.com Lanepitant, however, exhibits a pronounced selectivity for the NK1 receptor. In vitro studies have demonstrated that Lanepitant's affinity for the NK1 receptor is significantly higher than for the NK2 and NK3 receptors. This selectivity is crucial as it minimizes off-target effects that could arise from interactions with other tachykinin receptors, which are involved in different physiological processes.

Quantitative Ligand Binding Studies (e.g., K_i values)

Quantitative ligand binding studies have been instrumental in characterizing the potent affinity of Lanepitant for the NK1 receptor. The inhibition constant (K_i) is a measure of the binding affinity of a ligand to a receptor. A lower K_i value indicates a higher binding affinity. Studies have reported that Lanepitant binds to the human NK1 receptor with high affinity, with K_i values in the nanomolar range.

ReceptorSpeciesK_i Value (nM)Reference
Neurokinin-1 (NK1)Human0.15 pnas.org

Inhibition of Substance P Binding and Signaling Pathways

By binding to the NK1 receptor, Lanepitant effectively blocks the binding of its primary endogenous ligand, Substance P, and consequently inhibits its downstream signaling cascades. medchemexpress.comtargetmol.com

Role of Substance P as an Endogenous Ligand

Substance P is an undecapeptide neuropeptide that plays a critical role as a neurotransmitter and neuromodulator in the central and peripheral nervous systems. wikipedia.orgnih.govnih.gov It is the main endogenous ligand for the NK1 receptor. nih.govnih.gov The binding of Substance P to the NK1 receptor initiates a cascade of intracellular events that are involved in various physiological and pathophysiological processes, including pain transmission, inflammation, and smooth muscle contraction. nih.govgoogle.com

Downstream Molecular Cascade Modulation

The binding of Substance P to the NK1 receptor, a Gq/11-coupled receptor, typically leads to the activation of phospholipase C (PLC). This activation results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Lanepitant, by competitively inhibiting Substance P binding, prevents the initiation of this signaling cascade. This blockade of downstream signaling has been demonstrated in various in vitro models. For instance, Lanepitant has been shown to inhibit Substance P-stimulated phosphoinositide turnover in human astrocytoma cells. Furthermore, it has been observed to block the secretion of interleukin-6 (IL-6), a pro-inflammatory cytokine, from human astrocytoma cells that is induced by Substance P. This demonstrates Lanepitant's ability to modulate the inflammatory responses mediated by Substance P through the NK1 receptor.

Allosteric Modulation and Orthosteric Binding Site Interactions

The interaction of Lanepitant with the NK1 receptor is characterized by its binding to the orthosteric site, the same site where the endogenous ligand, Substance P, binds. nih.govpnas.org

An orthosteric ligand binds to the primary, functionally active site of a receptor. nih.govnih.gov In the case of the NK1 receptor, this is the binding pocket for Substance P. Lanepitant acts as a competitive antagonist, meaning it directly competes with Substance P for this binding site. nih.gov When Lanepitant occupies the orthosteric site, it prevents Substance P from binding and activating the receptor, thereby inhibiting its biological effects.

In contrast, an allosteric modulator binds to a site on the receptor that is distinct from the orthosteric site. news-medical.netpharmacologycanada.orgmdpi.com Such binding can either enhance (positive allosteric modulation) or reduce (negative allosteric modulation) the affinity and/or efficacy of the endogenous ligand without directly competing with it. Based on current scientific literature, there is no evidence to suggest that Lanepitant acts as an allosteric modulator of the NK1 receptor. Its mechanism of action is consistent with that of a competitive antagonist at the orthosteric binding site.

Receptor Conformation and Antagonist Binding Dynamics

The mechanism of action of Lanepitant at the molecular level involves its interaction with a specific binding site on the NK-1 receptor, which induces and stabilizes a receptor conformation that is distinct from the active state triggered by the endogenous agonist, Substance P. nih.gov This antagonistic action is characterized by high-affinity binding and durable receptor occupancy.

Receptor Binding and Affinity

Lanepitant demonstrates high-affinity binding to the human NK-1 receptor. In vitro studies have quantified this interaction, revealing its potency. The binding affinity is typically expressed by the inhibition constant (Ki), which represents the concentration of the antagonist required to occupy 50% of the receptors. For Lanepitant, these values are in the sub-nanomolar range, indicating a very strong and specific interaction with its target.

Research has shown that Lanepitant binds with high affinity to both central and peripheral human NK-1 receptors. nih.gov The R-enantiomer, which is the active form of Lanepitant, is significantly more potent than its S-enantiomer, highlighting the stereospecificity of the binding interaction.

Interactive Table: Binding Affinity of Lanepitant for Human NK-1 Receptors

Receptor Location Ki Value (nM) Reference
Central (Brain) 0.10 nih.gov
Peripheral 0.15 nih.gov

This table summarizes the reported inhibition constants (Ki) of Lanepitant for human neurokinin-1 receptors.

The functional consequence of this high-affinity binding is the effective blockade of Substance P-mediated cellular responses. For instance, Lanepitant has been shown to inhibit SP-stimulated phosphoinositide turnover in human astrocytoma cells with a Ki of 1.5 nM. nih.gov

Antagonist Binding Pocket and Receptor Conformation

Non-peptide antagonists like Lanepitant bind to a hydrophobic pocket located within the transmembrane (TM) helices of the NK-1 receptor. wikipedia.org While a crystal structure of the NK-1 receptor in complex with Lanepitant is not publicly available, high-resolution structures with other clinically used antagonists such as aprepitant (B1667566) and netupitant (B1678218) have provided significant insights into the antagonist-bound conformation. nih.gov

These studies reveal that antagonists occupy a common binding site, inducing a distinct, inactive receptor conformation. This inactive state is stabilized by an interhelical hydrogen-bond network that cross-links the extracellular ends of transmembrane helices V and VI. nih.gov The binding of these antagonists sterically hinders the conformational changes necessary for receptor activation and subsequent G-protein coupling that would normally be initiated by Substance P.

Mutagenesis studies on the NK-1 receptor have identified several amino acid residues within the transmembrane domains that are critical for the binding of non-peptide antagonists. Key residues include Gln165 (TM4), His197 (TM5), His265 (TM6), and Tyr287 (TM7). wikipedia.org It is highly probable that the binding of Lanepitant involves interactions with a similar set of residues within this pocket, dictating its high affinity and selectivity.

Binding Dynamics and Duration of Action

The binding dynamics of an antagonist, including its association and dissociation rates, determine its duration of action at the receptor. In vivo studies have shown that Lanepitant possesses a long duration of action. nih.govcapes.gov.br Following oral administration, the inhibitory effects of Lanepitant on NK-1 receptor-mediated responses are evident for at least 24 hours. nih.gov This prolonged activity suggests that Lanepitant has a slow dissociation rate from the NK-1 receptor, leading to sustained receptor blockade. nih.govcapes.gov.br This durable receptor occupancy is a key feature of its pharmacological profile, distinguishing it from compounds with more rapid binding kinetics.

Preclinical Pharmacological Research

In Vitro Studies of Receptor Antagonism

In vitro studies have been crucial in characterizing the affinity and functional antagonism of lanepitant (B1674460) at the NK-1 receptor.

Cell-Based Assays for Neurokinin-1 Receptor Activation

Cell-based assays have demonstrated the high affinity and selectivity of lanepitant for the human NK-1 receptor. In studies using human astrocytoma cells (UC-11 MG and U-373 MG), which naturally express the NK-1 receptor, lanepitant effectively blocked the functional responses induced by substance P.

Specifically, lanepitant antagonized substance P-stimulated phosphoinositide turnover in UC-11 MG cells and inhibited interleukin-6 secretion from U-373 MG cells. These assays confirm that lanepitant acts as a functional antagonist at the cellular level, preventing the downstream signaling cascades initiated by NK-1 receptor activation.

Furthermore, binding assays using human IM-9 cells, which also express the NK-1 receptor, have shown lanepitant's high affinity for this receptor. researchgate.net The compound's R-isomer has been reported to be significantly more active, highlighting the stereospecificity of its interaction with the receptor. researchgate.net

Table 1: In Vitro Functional Antagonism of Lanepitant in Human Astrocytoma Cells

Cell LineSubstance P-Induced EffectLanepitant ActionKi Value
UC-11 MGPhosphoinositide TurnoverBlockade1.5 nM
U-373 MGInterleukin-6 SecretionInhibition5 nM

Functional Antagonism in Isolated Tissue Preparations

The antagonistic properties of lanepitant have also been evaluated in isolated tissue preparations, which provide a more integrated physiological system than cell cultures. In the guinea pig ileum, a classic model for studying NK-1 receptor-mediated smooth muscle contraction, lanepitant demonstrated concentration-dependent antagonism of substance P-induced contractions. nih.gov

These studies often classify antagonists as either surmountable or insurmountable. A surmountable antagonist causes a parallel rightward shift in the agonist's dose-response curve without reducing the maximum response, while an insurmountable antagonist depresses the maximal response. psu.edu Research on other NK-1 receptor antagonists, such as Netupitant (B1678218), has shown insurmountable antagonism in the guinea pig ileum, indicating a strong and persistent receptor blockade. nih.gov While specific data on the surmountability of lanepitant's antagonism in this preparation is not detailed in the provided results, its ability to depress the maximal response to substance P in similar functional assays suggests a potent antagonistic effect. nih.gov

Effects on Neurogenic Inflammation Models In Vitro

Neurogenic inflammation is a key process mediated by the release of neuropeptides like substance P from sensory nerve endings, leading to vasodilation and plasma extravasation. nih.gov In vitro models have been used to investigate the potential of NK-1 receptor antagonists to inhibit these inflammatory processes.

Lanepitant has been shown to inhibit neurogenic dural inflammation, a process relevant to migraine pathophysiology. While specific in vitro models of neurogenic inflammation involving lanepitant were not detailed in the search results, the compound's mechanism of action—blocking substance P binding to NK-1 receptors—is central to preventing this type of inflammation. medchemexpress.commedchemexpress.eu Studies on other NK-1 antagonists have shown their ability to ameliorate the effects of substance P on various cell types involved in inflammation, such as astrocytes and microglia. nih.gov

In Vivo Animal Model Research

In vivo animal models have been instrumental in assessing the therapeutic potential of lanepitant, particularly in the context of pain and inflammation.

Investigational Models of Nociception and Pain Transmission

Lanepitant has been evaluated in several animal models of nociception to determine its analgesic potential. These models aim to replicate different aspects of clinical pain states.

The formalin test is a widely used model of tonic pain that involves two distinct phases of nociceptive behavior. plos.org The early phase is attributed to the direct activation of nociceptors, while the late phase involves a combination of peripheral inflammation and central sensitization, making it particularly relevant for studying inflammatory pain. plos.org

In a mouse model, lanepitant was shown to inhibit the late-phase formalin-induced increases in paw licking. caymanchem.com This finding suggests that lanepitant is effective in mitigating the inflammatory component of pain, which is consistent with its role as an NK-1 receptor antagonist. The late phase of the formalin test is known to be dependent on central sensitization processes in the spinal cord, where substance P and the NK-1 receptor play a significant role. researchgate.net

Table 2: Effect of Lanepitant in the Mouse Formalin Test

Animal ModelNociceptive PhaseBehavioral EndpointEffect of Lanepitant (10 mg/kg)
MouseLate PhasePaw LickingInhibition caymanchem.com
Tail Biting and Scratching Assays

Anti-Inflammatory Research in Animal Models

Lanepitant has been identified as a potent inhibitor of neurogenic inflammation, a type of inflammation initiated by the release of neuropeptides from sensory nerve endings. medchemexpress.comcapes.gov.brnih.gov A primary focus of this research has been on dural inflammation, an animal model relevant to the study of migraine headaches. capes.gov.brnih.govnih.gov In these models, Lanepitant effectively inhibits the inflammatory processes within the dura mater. nih.govtargetmol.commedkoo.com The mechanism involves blocking the NK-1 receptor, thereby preventing the pro-inflammatory actions of substance P released from trigeminal nerve fibers. medchemexpress.comu-szeged.hu

Lanepitant exerts its anti-inflammatory effects by modulating key mediators involved in the inflammatory cascade. As a selective NK-1 receptor antagonist, its primary action is to block the binding of substance P. medchemexpress.comnih.gov Studies have demonstrated that in animal models of ocular injury, Lanepitant reduces the levels of corneal substance P. nih.govnih.govresearchgate.net This action, in turn, leads to a decrease in leukocyte infiltration into the inflamed tissue. nih.govnih.govresearchgate.net By preventing the activation of NK-1 receptors on both neuronal and non-neuronal cells, Lanepitant effectively disrupts the signaling pathway that promotes inflammation. medchemexpress.com

Studies on Neurogenic Inflammation (e.g., Dural Inflammation)

Ophthalmic Research in Animal Models

Lanepitant has been investigated as a potential therapeutic agent for corneal neovascularization (CNV), the pathological growth of new blood vessels into the cornea. nih.govwikipedia.org In mouse models of CNV induced by either alkali burns or sutures, Lanepitant has demonstrated significant efficacy. nih.govresearchgate.net

Research shows that Lanepitant is effective in reducing both hemangiogenesis (the formation of new blood vessels) and lymphangiogenesis (the formation of new lymphatic vessels) in the cornea. nih.govresearchgate.net In a mouse model of alkali burn-induced corneal damage, topical application of Lanepitant was found to reduce corneal opacity and neovascularization. caymanchem.com Furthermore, it was shown to decrease the infiltration of leukocytes, which are key contributors to the inflammatory and angiogenic processes. caymanchem.comnih.gov Studies using both alkali burn and suture-induced CNV models confirmed that Lanepitant reduces corneal leukocyte infiltration and substance P levels. nih.govnih.govresearchgate.net

Table 2: Effects of Lanepitant in Animal Models of Corneal Neovascularization (CNV)

CNV Model Species Key Findings Citation
Alkali Burn Mouse Reduced corneal opacity, neovascularization (hemangiogenesis and lymphangiogenesis), and leukocyte infiltration. caymanchem.comnih.govresearchgate.net
Suture-Induced Mouse Reduced lymphangiogenesis, leukocyte infiltration, and corneal Substance P levels. nih.govnih.govresearchgate.net

Table 3: List of Mentioned Chemical Compounds

Compound Name
Lanepitant dihydrochloride (B599025)
Substance P
Ac-[Arg6,Sar9,Met(O2)11]-substance P6-11
Formalin
Naproxen
Befetupitant
Leukocyte Infiltration Modulation

Lanepitant dihydrochloride has demonstrated the ability to modulate the infiltration of leukocytes, a key component of the inflammatory response. In a preclinical study using a mouse model of alkali burn-induced corneal neovascularization, topical administration of Lanepitant was shown to significantly decrease the infiltration of leukocytes into the cornea. nih.gov

In this model, chemical injury to the cornea triggers a robust inflammatory cascade, leading to the recruitment of immune cells, including leukocytes, which contribute to tissue damage and opacity. Treatment with this compound was found to mitigate this response. Specifically, quantification of CD45+ cells, a pan-leukocyte marker, revealed a significant reduction in their presence in the corneas of mice treated with Lanepitant compared to a vehicle-treated control group. nih.gov This suggests that by blocking the NK-1 receptor, Lanepitant can interfere with the signaling pathways that promote the migration of these inflammatory cells to the site of injury. nih.govresearchgate.net

Table 1: Effect of this compound on Leukocyte Infiltration in a Mouse Model of Alkali Burn-Induced Corneal Damage

Treatment GroupParameter MeasuredOutcomeReference
Lanepitant (6.4 mg/mL)CD45+ cell quantificationSignificant reduction in leukocyte infiltration compared to vehicle nih.gov
VehicleCD45+ cell quantificationControl group for comparison nih.gov

Pharmacokinetic Research in Animal Models (e.g., Blood-Brain Barrier Penetration Studies in Rodents)

The ability of a drug to penetrate the blood-brain barrier (BBB) is a crucial pharmacokinetic parameter for compounds intended to have an effect on the central nervous system. The clinical development of Lanepitant for indications such as migraine and pain was ultimately hampered by what was believed to be poor penetration of the BBB in humans. wikipedia.org However, preclinical studies in rodents have shown that the compound, also known by its code LY303870, can cross the BBB.

A study in rats using tritium-labeled LY303870 administered intravenously investigated its transport into the brain. The research demonstrated that Lanepitant crosses the BBB via a saturable transport system. nih.gov This means that the transport mechanism can become saturated at higher concentrations of the drug. The study determined the unidirectional influx rate (Ki) from the blood to the brain and the resulting brain-to-serum concentration ratio. nih.gov

Table 2: Blood-Brain Barrier Penetration of Lanepitant (LY303870) in Rats

ParameterValue (Mean ± SEM)MethodReference
Unidirectional Influx Rate (Ki)6.41 ± 0.85 µL/g-minMultiple-time regression analysis nih.gov
Brain/Serum Ratio190 ± 12 µL/gIntravenous injection of radiolabeled compound nih.gov

These findings from rodent models indicate that Lanepitant does penetrate the central nervous system, although the extent of this penetration and its clinical relevance in humans have been a subject of discussion. wikipedia.org

Chemical Synthesis and Structure Activity Relationship Sar Research

Synthetic Methodologies for Lanepitant (B1674460) Dihydrochloride (B599025) and Analogues

The synthesis of Lanepitant and its analogues generally revolves around the core structure of L-tryptophan. While specific, detailed proprietary synthetic routes for Lanepitant dihydrochloride are not extensively published in readily available literature, the synthesis of structurally related tryptophan-based NK-1 antagonists provides a clear indication of the probable synthetic strategies. These methodologies typically involve the formation of key amide bonds and the introduction of the characteristic side chains.

A plausible synthetic approach would commence with the protection of the amino and carboxyl groups of L-tryptophan. The synthesis would then proceed with the reductive amination of the protected tryptophan derivative to introduce the N-(o-methoxybenzyl)acetamide moiety. This is a critical step that establishes a key part of the molecule's structure. Subsequent coupling of the resulting intermediate with a pre-synthesized [1,4'-bipiperidine]-1'-acetamide side chain would follow. The final steps would involve the deprotection of the protecting groups and conversion to the dihydrochloride salt to yield this compound.

The synthesis of analogues for SAR studies would involve the systematic variation of the different structural components of the Lanepitant molecule. This includes modifications to:

The indole (B1671886) ring of the tryptophan core.

The o-methoxybenzyl group, for instance, by altering the position or nature of the substituent on the benzyl (B1604629) ring.

The bipiperidine acetamide (B32628) side chain, through changes in the piperidine (B6355638) rings or the acetamide linker.

Structural Determinants of Neurokinin-1 Receptor Antagonism

The interaction of Lanepitant with the NK-1 receptor is highly dependent on its specific three-dimensional structure and the presence of key pharmacophoric elements. Extensive SAR studies on Lanepitant and related compounds have shed light on these critical molecular features.

Key Pharmacophores and Functional Groups

Several functional groups within the Lanepitant structure are considered essential for its potent antagonist activity. These key pharmacophores are responsible for the specific interactions with the amino acid residues in the binding pocket of the NK-1 receptor.

The primary pharmacophoric elements include:

The Tryptophan Core: The indole ring of the tryptophan moiety is a crucial hydrophobic element that likely engages in van der Waals interactions with nonpolar residues within the receptor.

The o-Methoxybenzyl Group: The substituted benzyl group is another important hydrophobic region. The methoxy (B1213986) substituent at the ortho position appears to be optimal for activity, suggesting a specific steric and electronic requirement in this part of the binding pocket.

Stereochemical Considerations in Antagonist Activity

The stereochemistry of Lanepitant is a critical determinant of its antagonist activity. The molecule possesses a chiral center at the alpha-carbon of the tryptophan residue. Research has consistently shown that the (R)-enantiomer of Lanepitant is significantly more active than the (S)-enantiomer. researchgate.net This high degree of enantioselectivity indicates a very specific and constrained binding orientation within the NK-1 receptor. The precise spatial arrangement of the indole, o-methoxybenzyl, and bipiperidine acetamide groups, dictated by the (R)-configuration, is essential for optimal interaction with the receptor's binding site. Any deviation from this specific stereochemistry leads to a dramatic loss of potency.

Comparative SAR Analysis with Other Non-Peptide Neurokinin-1 Antagonists

A comparative analysis of Lanepitant with other non-peptide NK-1 antagonists, such as Aprepitant (B1667566) and Casopitant, reveals both common structural motifs and key differences that influence their pharmacological profiles.

Structural Similarities and Differences

While belonging to different chemical classes, non-peptide NK-1 antagonists share some common structural features essential for their activity. These often include an aromatic core, a basic nitrogen atom, and specific hydrophobic groups.

CompoundCore StructureKey Aromatic GroupsBasic Moiety
Lanepitant L-TryptophanIndole, o-MethoxybenzylBipiperidine
Aprepitant Morpholine (B109124)3,5-bis(trifluoromethyl)phenyl, FluorophenylMorpholine Nitrogen
Casopitant Piperidine2-methoxy-5-(trifluoromethoxy)phenyl, PhenylPiperidine Nitrogen

Lanepitant is unique in its direct derivation from an amino acid, L-tryptophan. Aprepitant and Casopitant, on the other hand, are built around morpholine and piperidine scaffolds, respectively. A key similarity is the presence of multiple aromatic rings, which are crucial for hydrophobic interactions within the receptor. The nature and substitution pattern of these aromatic rings, however, differ significantly among these antagonists.

Impact of Structural Modifications on Receptor Affinity and Selectivity

The structural variations among these antagonists have a profound impact on their affinity for the NK-1 receptor and their selectivity over other receptors.

Receptor Affinity: The high affinity of Lanepitant (Ki ≈ 0.15 nM) is attributed to the optimal fit of its specific stereochemistry and the combined hydrophobic and ionic interactions of its pharmacophoric groups. caymanchem.com Aprepitant also exhibits high affinity, driven by the strong interactions of its trifluoromethylphenyl and fluorophenyl groups. The affinity of Casopitant is also in the nanomolar range, highlighting the effectiveness of its substituted phenyl ring system.

Receptor Selectivity: The selectivity of these antagonists for the NK-1 receptor over other neurokinin receptors (NK-2, NK-3) and other G-protein coupled receptors is a critical aspect of their pharmacological profile. The specific arrangement of functional groups in each molecule is responsible for this selectivity. For instance, the bulky bipiperidine side chain of Lanepitant and the specific substitution patterns on the aromatic rings of Aprepitant and Casopitant contribute to their high selectivity by ensuring a precise fit into the NK-1 receptor binding pocket, which is not as favorable for other receptors. Modifications that alter the size, shape, or electronic properties of these key structural elements can significantly impact both affinity and selectivity.

Design Principles for Next-Generation Neurokinin-1 Receptor Ligands

The development of antagonists for the Neurokinin-1 (NK1) receptor, a G protein-coupled receptor whose primary endogenous ligand is Substance P (SP), has evolved significantly from early peptide-based compounds to highly potent and selective non-peptide molecules. wikipedia.orgmdpi.com The journey from the first discovered non-peptide antagonists to the next-generation ligands has been guided by several key design principles derived from extensive structure-activity relationship (SAR) studies. These principles focus on optimizing potency, selectivity, and pharmacokinetic properties, leading to compounds with improved therapeutic profiles.

The initial breakthrough in non-peptide NK1 receptor antagonists came with the discovery of compounds like CP-96,345. tandfonline.com Subsequent research simplified this structure to the piperidine-based antagonist, CP-99,994, which served as a foundational template for many later-stage antagonists. wikipedia.orgnih.gov SAR studies on this and other chemical series have illuminated several critical design considerations for achieving high-affinity binding and desirable pharmacological effects.

A central strategy in the design of next-generation ligands involves moving beyond single-receptor specificity to dual-target antagonism. Evidence suggests that simultaneous antagonism of both NK1 and NK2 receptors could offer therapeutic advantages in conditions like pulmonary disorders. acs.org This has led to the exploration of chemical scaffolds that can be systematically modified to balance activity at both receptors. For instance, SAR exploration around selective NK2 antagonists led to the discovery that introducing a naphth-1-amide moiety could confer potent dual NK1/NK2 antagonism. capes.gov.br

Key design principles for developing novel NK1 receptor ligands include:

Scaffold Hopping and Simplification: Moving from complex initial hits like the quinuclidine-based CP-96,345 to simpler, more synthetically tractable scaffolds such as piperidines (e.g., CP-99,994) was a crucial step. wikipedia.orgnih.gov This allows for more extensive chemical modifications to optimize properties. Various scaffolds have been successfully employed, including benzyl ether piperidines, tryptophan derivatives, and perhydroisoindolines. mdpi.com

Identification of Key Pharmacophoric Elements: A common feature in many potent antagonists is the 3,5-bis(trifluoromethyl)phenyl group. researchgate.net This moiety is understood to interact favorably with specific residues within the receptor's hydrophobic binding pocket, such as His265, and enhances penetration into the central nervous system. wikipedia.orgresearchgate.net The interaction between the antagonist's aromatic systems and receptor residues like F268 and H197 is also critical for high-affinity binding. mdpi.com

Modulating Selectivity (NK1 vs. NK2): For the development of dual-acting ligands, specific regions of the molecule can be targeted for modification to tune the selectivity profile. In one series of dual NK1/NK2 antagonists, it was found that substitutions on the 2-naphthalene position primarily influenced NK1 potency, while alterations to the piperidine region could be used to restore or enhance NK2 potency. acs.orgcapes.gov.br This allows for the rational design of compounds that are NK1-preferential, NK2-preferential, or balanced dual antagonists from a single chemical series.

Optimizing Physicochemical Properties: A major focus has been to improve oral bioavailability. Early compounds with highly basic nitrogen atoms (e.g., in the piperidine or quinuclidine (B89598) ring) were often subject to poor absorption. To address this, the basicity of the piperidine nitrogen was reduced by functionalizing it with groups like a 3-oxo-1,2,4-triazol-5-yl moiety, a strategy that led to successful compounds like aprepitant. wikipedia.org

The evolution of these design principles can be seen in the progression of compounds from early prototypes to clinically evaluated drugs.

CompoundCore ScaffoldKey Structural FeaturesSignificance in Design Evolution
CP-99,994Piperidine2-methoxybenzylamino group; (2S,3S)-stereochemistrySimplified scaffold from earlier quinuclidine antagonists; became a key template for SAR studies. wikipedia.orgnih.gov
AprepitantMorpholine/Piperidine3,5-bis(trifluoromethyl)phenyl group; 3-oxo-1,2,4-triazol-5-yl moiety on piperidine NFirst-in-class approved drug; design incorporated features to improve oral bioavailability and CNS penetration. wikipedia.orgmdpi.com
Lanepitant (LY-303870)L-tryptophan derivativeN-acetylated reduced amide of L-tryptophanRepresents a different chemical class (tryptophan derivatives), showcasing scaffold diversity in targeting the NK1 receptor. mdpi.com
ZD6021PiperidineNaphth-1-amide groupExample of a rationally designed dual NK1/NK2 antagonist, demonstrating the principle of multi-target ligand design. capes.gov.br

Further detailed SAR studies have provided a granular understanding of how specific structural modifications impact receptor affinity. The development of dual NK1/NK2 antagonists from the ZD6021 series provides a clear example of this principle in action.

CompoundModification from ZD6021Human NK1 Ki (nM)Human NK2 Ki (nM)Selectivity Profile
ZD6021Baseline (Naphth-1-amide)0.120.62Dual NK1/NK2 Antagonist. capes.gov.br
ZD4974 (Analogue)Substitution on the 2-naphthalene position0.0331.0NK1 Preferential Antagonist. acs.org
Compound 5 (Analogue)Alterations to piperidine region0.200.10Restored Dual NK1/NK2 Selectivity. acs.org

Biochemical and Cellular Pathway Investigations

Modulation of Neurotransmitter Release and Signaling

Lanepitant's primary mechanism involves the modulation of neurotransmitter signaling by blocking the action of Substance P at the NK-1 receptor. medchemexpress.comnih.gov Substance P is a key excitatory neurotransmitter in the central and peripheral nervous systems, involved in pain transmission and neurogenic inflammation. nih.govresearchgate.net By antagonizing the NK-1 receptor, lanepitant (B1674460) effectively inhibits the downstream signaling cascades initiated by Substance P. medchemexpress.commedchemexpress.eu

The process of neurotransmission involves the release of neurotransmitters from a presynaptic neuron, which then bind to receptors on a postsynaptic neuron, causing a change in its membrane properties. derangedphysiology.com Lanepitant interferes with this process where Substance P is the signaling molecule. nih.gov This modulation can affect the release of other neurotransmitters as well. For instance, the activation of NK-1 receptors can lead to the release of glutamate, another major excitatory neurotransmitter. nih.gov Therefore, by blocking NK-1 receptors, lanepitant may indirectly influence glutamatergic transmission.

Effects on G Protein-Coupled Receptor (GPCR) Signaling Cascades

The neurokinin-1 receptor is a member of the G protein-coupled receptor (GPCR) superfamily. targetmol.comwikipedia.org These receptors are characterized by their seven-transmembrane structure and their coupling to intracellular G proteins. wikipedia.org Upon ligand binding, such as Substance P to the NK-1 receptor, the GPCR undergoes a conformational change that activates the associated G protein. the-scientist.com

The activated G protein, a heterotrimer composed of α, β, and γ subunits, then initiates intracellular signaling cascades. nih.gov The α subunit exchanges GDP for GTP and dissociates from the βγ dimer, with both components then able to interact with downstream effector proteins. wikipedia.org The specific signaling pathway depends on the type of Gα subunit involved (e.g., Gαs, Gαi/o, Gαq/11). wikipedia.org

The NK-1 receptor is known to couple primarily through the Gαq/11 pathway. mdpi.com Activation of this pathway stimulates phospholipase C, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and activate protein kinase C (PKC), respectively. nih.gov By acting as an antagonist, lanepitant prevents Substance P from initiating this G protein-coupled signaling cascade, thereby blocking these downstream cellular responses. medchemexpress.comnih.gov

Interplay with Other Sensory and Inflammatory Pathways

Lanepitant's antagonism of the NK-1 receptor places it at the crossroads of sensory and inflammatory pathways. Substance P and its receptor are key players in "neurogenic inflammation," a process where neuronal activation leads to inflammatory responses. medchemexpress.eu Lanepitant directly blocks this process. medchemexpress.commedchemexpress.eu

The trigeminovascular system, implicated in migraine pathophysiology, involves the release of various neuropeptides from trigeminal sensory fibers, including Substance P, calcitonin gene-related peptide (CGRP), and neurokinin A. mdpi.com These neuropeptides contribute to vasodilation and a cascade of events that activate and sensitize the system. mdpi.com While studies on lanepitant for migraine prevention did not show significant efficacy, its mechanism of inhibiting neurogenic dural inflammation highlights its interaction with these pathways. researchgate.netnih.gov

Furthermore, Substance P can interact with immune cells, demonstrating a link between the nervous and immune systems. researchgate.net For example, it can trigger the release of inflammatory mediators from mast cells. researchgate.net By blocking the NK-1 receptor, lanepitant can interrupt this crosstalk, potentially modulating inflammatory responses driven by neuronal signals. The compound has been shown to reduce leukocyte infiltration in a mouse model of alkali burn-induced corneal damage. caymanchem.com

Influence on Cellular Responses in Target Tissues

By blocking the excitatory effects of Substance P, lanepitant can modulate neuronal excitability. nih.gov The binding of Substance P to NK-1 receptors on neurons typically leads to depolarization, bringing the neuron closer to its action potential threshold. By preventing this, lanepitant can decrease the likelihood of neuronal firing in response to Substance P.

Prolonged noxious stimuli can lead to central sensitization, a state of heightened neuronal excitability in the spinal cord. nih.gov This process involves the activation of NMDA receptors and subsequent intracellular signaling cascades. nih.gov Substance P and its NK-1 receptor are known to contribute to this phenomenon. nih.gov Therefore, by antagonizing the NK-1 receptor, lanepitant has the potential to reduce the hyperexcitability of neurons involved in pain pathways. wdh.ac.id Studies have shown that lanepitant can inhibit responses to noxious thermal and pinch stimuli in animal models. researchgate.net

The effects of lanepitant extend beyond the nervous system, as NK-1 receptors are present on various non-neuronal tissues. medchemexpress.commedchemexpress.eu Lanepitant's ability to block Substance P binding on these tissues is a key aspect of its mechanism. medchemexpress.commedchemexpress.eu

One area of investigation has been its effect on corneal neovascularization, the abnormal growth of blood vessels in the cornea. caymanchem.comwikipedia.org In a mouse model of alkali burn-induced corneal damage, topical application of lanepitant was found to reduce corneal opacity and neovascularization. caymanchem.com This suggests an interaction with endothelial cells and other cells involved in angiogenesis.

In the context of osteoarthritis, Substance P is found in the synovial fluid. nih.gov However, a clinical trial investigating the effect of lanepitant on osteoarthritis pain found it to be ineffective, suggesting that either Substance P binding to the NK-1 receptor does not play a significant role in this type of pain, or that the drug did not adequately penetrate the target tissues. nih.gov

Neuronal Excitability and Action Potential Modulation

Role in Immune Cell Modulation (e.g., Neutrophil Biology)

Lanepitant has been shown to have a role in modulating immune cell activity, particularly neutrophils. Neutrophils are essential components of the innate immune response. nih.gov The NK-1 receptor is expressed on immune cells, and its activation by Substance P can influence their function.

Research indicates that NK-1 receptor antagonists can affect neutrophil activity. caymanchem.com For instance, lanepitant has been shown to decrease leukocyte infiltration in an animal model of corneal injury. caymanchem.com Furthermore, studies in NK-1 knockout mice have demonstrated decreased neutrophil accumulation in response to inflammatory stimuli compared to wild-type mice. guidetopharmacology.org This suggests that the Substance P/NK-1 receptor pathway is involved in recruiting neutrophils to sites of inflammation. By blocking this pathway, lanepitant can modulate the immune response. This highlights the potential for NK-1 receptor antagonists to influence conditions with a significant inflammatory component involving neutrophils.

Methodological Advances in Neurokinin 1 Receptor Antagonist Research

Radioligand Binding Assay Techniques

Radioligand binding assays are fundamental in neuropharmacology for characterizing the interaction between a ligand and its receptor. numberanalytics.com These assays are crucial for determining the affinity and selectivity of compounds like Lanepitant (B1674460) for the NK1 receptor. The basic principle involves using a radiolabeled compound (radioligand) that binds to the target receptor. The binding of an unlabeled drug, such as Lanepitant, is quantified by its ability to compete with and displace the radioligand. nih.gov

Key types of radioligand binding assays include:

Saturation Assays: These experiments use increasing concentrations of a radioligand to determine the total number of receptors in a sample (receptor density, Bmax) and the radioligand's affinity for the receptor (dissociation constant, Kd). nih.govperceptive.comrevvity.com

Competition Assays: These are used to determine the affinity (inhibition constant, Ki) of an unlabeled compound (the "competitor," e.g., Lanepitant) by measuring its ability to displace a fixed concentration of a specific radioligand from the receptor. nih.govperceptive.com Lanepitant has been identified as a potent NK1 receptor antagonist with a Ki value of 0.15 nM. caymanchem.com A tritiated form of the compound, [3H]LY303870, was developed as a novel nonpeptide radioligand specifically for studying the NK1 receptor. medkoo.com

Kinetic Assays: These measure the rate at which a radioligand associates with (kon) and dissociates from (koff) the receptor, providing further insights into the binding interaction. nih.govperceptive.com

These assays are typically performed on frozen membranes from cells that endogenously or recombinantly express the NK1 receptor. revvity.com Through these techniques, the high, enantiospecific affinity of Lanepitant for the human NK1 receptor has been well-characterized. researchgate.net

ParameterDescriptionRelevance to Lanepitant
Bmax (Maximum Binding Capacity) Represents the total concentration of receptors in a tissue or cell preparation.Determined in saturation assays to quantify NK1 receptor density in various tissues.
Kd (Equilibrium Dissociation Constant) The concentration of a radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd indicates higher affinity.Characterizes the affinity of a specific radioligand (e.g., [3H]Substance P, [3H]LY303870) for the NK1 receptor.
Ki (Inhibition Constant) The concentration of a competing ligand (e.g., Lanepitant) that will bind to 50% of the receptors in the presence of a radioligand. A lower Ki indicates a higher affinity of the competitor.Determined for Lanepitant through competition assays, demonstrating its high potency (Ki = 0.15 nM). caymanchem.com

In Vitro Functional Assay Development (e.g., Calcium Flux Assays, cAMP Assays)

While binding assays confirm that a compound binds to a receptor, in vitro functional assays are essential to determine the cellular consequence of this binding—whether the compound acts as an agonist, antagonist, or inverse agonist. The NK1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand Substance P (SP), initiates a cascade of intracellular signaling events. wikipedia.org

Calcium Flux Assays: The binding of SP to the NK1 receptor typically leads to the mobilization of intracellular calcium (Ca2+). moleculardevices.com Calcium flux assays utilize fluorescent dyes that are sensitive to calcium concentrations, allowing for real-time measurement of changes in intracellular calcium upon receptor activation. moleculardevices.com An antagonist like Lanepitant would be expected to block the calcium flux induced by SP. These assays can be performed in high-throughput formats, such as with the FLIPR® Tetra system, to screen large compound libraries. evotec.com Studies on other NK1 antagonists, like Netupitant (B1678218), have used calcium mobilization in cells expressing human NK1 receptors to confirm their antagonistic activity. nih.gov

cAMP Assays: The NK1 receptor signaling pathway can also influence levels of cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger. nih.govnih.gov Assays like the real-time GloSensor™ cAMP assay can monitor these changes. nih.gov Activation of the NK1 receptor can lead to cAMP production, and an antagonist would block this effect. nih.gov These assays are valuable for quantifying the potency and efficacy of antagonists in a functional cellular context. nih.gov

Assay TypePrincipleApplication in NK1 Antagonist Research
Calcium Flux Assay Measures changes in intracellular calcium concentration using fluorescent indicators. NK1 receptor activation by Substance P triggers a calcium influx. moleculardevices.comTo demonstrate that Lanepitant blocks the Substance P-induced increase in intracellular calcium, confirming its functional antagonism at the cellular level.
cAMP Assay Measures the production of the second messenger cyclic AMP following receptor activation. nih.govnih.govTo quantify the ability of Lanepitant to inhibit the Substance P-mediated signaling cascade that leads to cAMP production.

Development of Animal Models for Specific Disease States

To evaluate the therapeutic potential of NK1 receptor antagonists like Lanepitant, researchers rely on various animal models that mimic human diseases. The widespread distribution of the NK1 receptor in the central and peripheral nervous systems implicates it in numerous physiological and pathological processes.

Pain and Inflammation: NK1 antagonists have been extensively studied in models of pain and inflammation. Lanepitant has been shown to inhibit the late-phase formalin-induced paw licking response in mice, a model of inflammatory pain. caymanchem.com In models of neuropathic pain, such as chronic constriction injury (CCI) of the sciatic nerve in rats, other NK1 antagonists have demonstrated efficacy. researchgate.net For ocular conditions, Lanepitant reduced corneal neovascularization and leukocyte infiltration in a mouse model of alkali burn-induced corneal damage. caymanchem.comarvojournals.org

Anxiety and Depression: The role of the SP/NK1 system in affective disorders has been investigated using models like the ultrasonic vocalization test in rat pups, where distress calls are considered an indicator of anxiety. scirp.org Furthermore, mice genetically engineered to lack the NK1 receptor (knockout mice) exhibit reduced anxiety- and depression-like behaviors. scirp.orgucl.ac.uk

Emesis: The antiemetic properties of NK1 antagonists are well-established. A standard preclinical model involves inducing foot-tapping behavior in gerbils by administering an NK1 agonist directly into the brain; effective antagonists can block this response. nih.gov

Neurodegenerative Disorders: In a rat model of Parkinson's disease (6-OHDA-lesioned rats), Lanepitant was found to alleviate L-DOPA-induced dyskinesia, suggesting a potential role in managing side effects of current therapies. mdpi.com

Disease StateAnimal ModelKey Findings with NK1 AntagonistsCitation
Inflammatory Pain Formalin-induced paw licking (mice)Lanepitant inhibits late-phase licking response. caymanchem.com
Neuropathic Pain Chronic Constriction Injury (CCI) (rats)NK1 antagonists block mechanical and thermal hypersensitivity. researchgate.net
Corneal Inflammation Alkali burn-induced corneal damage (mice)Lanepitant reduces corneal opacity and neovascularization. caymanchem.comarvojournals.org
Anxiety Ultrasonic vocalization (rat pups)NK1 antagonists reduce distress vocalizations. scirp.org
Emesis NK1 agonist-induced foot tapping (gerbils)NK1 antagonists dose-dependently inhibit the response. nih.gov
Parkinson's Disease 6-OHDA-lesioned ratsLanepitant ameliorates L-DOPA-induced dyskinesia. mdpi.com

Molecular Imaging Techniques for Receptor Occupancy Studies in Research Models

A critical step in the development of centrally-acting drugs is to confirm that the drug reaches its target in the brain at a sufficient concentration to exert a therapeutic effect. Molecular imaging techniques, particularly Positron Emission Tomography (PET), have become indispensable for this purpose. amegroups.org PET allows for the non-invasive visualization and quantification of drug-target engagement in the living brain. amegroups.orgfrontiersin.org

The methodology involves using a PET radiotracer, a molecule labeled with a positron-emitting isotope that has a high affinity for the target receptor (e.g., [18F]SPA-RQ for the NK1 receptor). nih.gov After administration of an unlabeled antagonist drug like Lanepitant, the drug competes with the radiotracer for binding to the NK1 receptors. The reduction in the radiotracer's signal in the brain, as measured by the PET scanner, corresponds to the percentage of receptors occupied by the drug. nih.gov

These receptor occupancy studies are vital for:

Establishing Dose-Response Relationships: PET studies have been used to link the administered dose of NK1 antagonists like aprepitant (B1667566) and netupitant to their plasma concentrations and the resulting percentage of NK1 receptor occupancy in the brain. nih.govamegroups.orgnih.gov

Guiding Dose Selection: By determining the dose required to achieve a target level of receptor occupancy (e.g., >90%), PET studies provide crucial data for selecting appropriate doses for larger clinical trials. nih.govopenmedscience.com For example, studies with aprepitant showed that doses of 100 mg/day or higher were needed to achieve at least 90% receptor occupancy. nih.gov

NK1 AntagonistPET TracerKey Receptor Occupancy FindingCitation
Aprepitant [18F]SPA-RQ>90% occupancy achieved at doses ≥100 mg/day. nih.gov
Fosaprepitant (i.v.) [18F]MK-0999100% occupancy at Tmax, ≥97% at 48 hours. nih.gov
Netupitant Not specified>90% occupancy maintained for up to 96 hours after a single oral dose. amegroups.orgnih.gov
Rolapitant Not specified≥90% occupancy maintained for up to 5 days after a single dose. amegroups.org

Computational Chemistry and Molecular Modeling in Ligand Design

The discovery of non-peptide NK1 receptor antagonists like Lanepitant has been significantly aided by computational chemistry and molecular modeling. tarosdiscovery.comresearchgate.net These in silico methods accelerate the drug design process by predicting how a molecule will interact with its target protein, thereby guiding the synthesis of more potent and selective compounds. nih.govopenaccessjournals.com

Key computational approaches include:

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the target protein is known (from X-ray crystallography or NMR), SBDD can be used to model how potential ligands fit into the receptor's binding pocket. researchgate.net This allows for the rational design of molecules with improved affinity and specificity.

Ligand-Based Drug Design (LBDD): In the absence of a receptor structure, models can be built based on the chemical structures of known active ligands. tarosdiscovery.com This approach helps identify the key chemical features (a pharmacophore) necessary for biological activity.

Structure-Activity Relationship (SAR) Studies: Computational methods are integral to understanding SAR, which describes how changes in a molecule's structure affect its biological activity. SAR studies for NK1 antagonists were critical in the development of Lanepitant and aprepitant, optimizing features like potency and oral bioavailability. researchgate.netwikipedia.org For example, early studies for the class of compounds including Lanepitant revealed that the R-isomers were substantially more active than the S-isomers. researchgate.net

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. openaccessjournals.com Analysis of the NK1 receptor's binding site has identified several key amino acid residues that interact with non-peptide antagonists, providing a roadmap for designing new molecules. wikipedia.org

Key Amino Acid Residue in NK1 ReceptorTransmembrane Domain (TM)Putative Role in Antagonist BindingCitation
Val116 TM3Involved in binding of non-peptide antagonists. wikipedia.org
Gln165 TM4Involved in binding of many non-peptide antagonists. wikipedia.org
Ser169 TM4Thought to be involved in binding. wikipedia.org
Glu193 TM5Thought to be involved in binding. wikipedia.org
Lys194 TM5Thought to be involved in binding. wikipedia.org
His197 TM5Interacts with the benzhydryl moiety of some antagonists. wikipedia.org
His265 TM6Interacts favorably with the 3,5-bis-trifluoromethylphenyl group of some antagonists. wikipedia.org
Phe264, Phe267 TM6Thought to be involved in binding. wikipedia.org
Tyr287 TM7Involved in binding of many non-peptide antagonists. wikipedia.org

Future Directions and Advanced Research Concepts

Exploration of Bivalent Ligands Incorporating Neurokinin-1 Receptor Antagonism

The concept of bivalent ligands, which are single molecules capable of interacting with two distinct receptor sites, represents a promising frontier in pharmacology. In the context of NK-1 receptor research, the development of bivalent ligands that incorporate an NK-1 receptor antagonist moiety, such as a derivative of lanepitant (B1674460), alongside a ligand for another receptor, could offer several advantages. For instance, a bivalent compound targeting both the NK-1 receptor and an opioid receptor could potentially lead to synergistic analgesic effects with a reduced side-effect profile compared to administering two separate drugs. The molecular combination of NK-1 receptor antagonists with enkephalin/endomorphin fragments has been considered a valuable approach for designing new pain treatments. researchgate.net

Investigation of Peripheral vs. Central Neurokinin-1 Receptor Targeting Strategies

The differential roles of central and peripheral NK-1 receptors are a critical aspect of ongoing research. Substance P is a key modulator of nociception in both the peripheral and central nervous systems. researchgate.net The failure of some NK-1 receptor antagonists in clinical trials for pain has been partly attributed to poor penetration of the blood-brain barrier. researchgate.netwikipedia.org This has spurred interest in developing peripherally restricted NK-1 receptor antagonists. Such compounds would block substance P's pro-inflammatory and pain-sensitizing effects in the periphery without causing potential central nervous system side effects. Conversely, for conditions where central NK-1 receptor antagonism is desired, such as in certain neurological or psychiatric disorders, strategies to enhance brain penetration are being explored. Lanepitant itself has been noted for its central activity in preclinical models, though its efficacy in human central nervous system disorders was limited. caymanchem.com

Research into Novel Biochemical Pathways Modulated by Neurokinin-1 Receptor Antagonism

The binding of substance P to the NK-1 receptor activates a cascade of intracellular signaling pathways through its coupling with G proteins. mdpi.comnih.gov Antagonism of the NK-1 receptor, therefore, has the potential to modulate numerous downstream cellular processes. Beyond the well-established role in pain and inflammation, research is uncovering novel pathways influenced by NK-1 receptor blockade. medchemexpress.commedchemexpress.com For example, the substance P/NK-1R system is implicated in the proliferation and survival of various cancer cells. mdpi.commdpi.comnih.gov Antagonists like aprepitant (B1667566) have been shown to induce apoptosis in tumor cells, suggesting a role for NK-1R in regulating cell death pathways. mdpi.commdpi.comspandidos-publications.com Furthermore, the SP/NK-1R system is involved in angiogenesis, the formation of new blood vessels, a critical process in both normal physiology and pathological conditions like cancer and corneal neovascularization. mdpi.comarvojournals.org

Research AreaInvestigated NK-1R AntagonistKey Findings
Cancer AprepitantInhibits proliferation and induces apoptosis in osteosarcoma and breast cancer cells. mdpi.comspandidos-publications.com
Angiogenesis Lanepitant, BefetupitantReduces corneal neovascularization in animal models. arvojournals.org
Inflammation LanepitantBlocks neurogenic inflammation. medchemexpress.com

Development of Advanced In Vitro Systems for Compound Screening and Mechanistic Elucidation

To better predict the clinical efficacy of NK-1 receptor antagonists and to further unravel the complexities of NK-1 receptor signaling, researchers are turning to more sophisticated in vitro models. Traditional 2D cell cultures are being supplemented and, in some cases, replaced by advanced systems such as:

Organoids: These three-dimensional, self-organizing structures derived from stem cells can mimic the architecture and function of specific organs. Brain or spinal cord organoids could provide a more physiologically relevant platform to study the effects of compounds like lanepitant on neuronal circuits involved in pain and other neurological processes.

Microfluidic Devices: Also known as "organs-on-a-chip," these devices allow for the precise control of the cellular microenvironment and can be used to model complex biological barriers like the blood-brain barrier. This technology could be invaluable for assessing the central nervous system penetration of NK-1 receptor antagonists.

These advanced in vitro systems offer the potential for higher throughput screening of new chemical entities and a more detailed mechanistic understanding of how compounds modulate NK-1 receptor pathways.

Role of Lanepitant Dihydrochloride (B599025) as a Tool Compound in Neurokinin-1 Receptor Pathway Research

Despite its limited success in clinical trials for analgesia, lanepitant dihydrochloride remains a valuable tool for basic and preclinical research. researchgate.netmedchemexpress.eu Its high selectivity and potency as an NK-1 receptor antagonist make it an ideal compound for elucidating the physiological and pathological roles of the substance P/NK-1 receptor system. medchemexpress.comcaymanchem.com For instance, lanepitant has been used in studies to investigate the role of NK-1 receptors in:

Neurogenic inflammation: By blocking the effects of substance P, lanepitant helps to delineate the contribution of this neuropeptide to inflammatory processes. medchemexpress.commedkoo.com

Pain transmission: It is used in animal models to study the involvement of NK-1 receptors at different levels of the nociceptive pathway. medchemexpress.com

Corneal neovascularization: Studies have utilized lanepitant to demonstrate the role of NK-1 receptor antagonism in inhibiting the growth of new blood vessels in the cornea. caymanchem.comarvojournals.org

Q & A

Q. What is the mechanism of action of Lanepitant dihydrochloride as a neurokinin-1 (NK1) receptor antagonist?

this compound inhibits the binding of substance P to the NK1 receptor, blocking downstream signaling pathways involved in neurogenic inflammation and pain transmission. Methodologically, this is demonstrated via competitive radioligand binding assays using tritiated substance P in cell membranes expressing NK1 receptors. Dose-dependent inhibition curves (e.g., IC₅₀ values) are generated to quantify antagonist affinity .

Q. How does the dihydrochloride salt form influence the compound’s solubility and stability in experimental settings?

The dihydrochloride salt enhances aqueous solubility compared to the free base, critical for in vivo administration. Stability is assessed via accelerated degradation studies under varying pH and temperature conditions. Techniques like high-performance liquid chromatography (HPLC) and X-ray powder diffraction (XRPD) confirm chemical integrity and crystallinity over time .

Q. What are standard in vitro assays to evaluate NK1 receptor antagonism by this compound?

  • Radioligand binding assays : Measure displacement of [³H]-substance P in transfected HEK-293 cells.
  • Calcium flux assays : Use FLIPR® systems to monitor intracellular Ca²⁺ changes upon NK1 receptor activation.
  • cAMP inhibition assays : Quantify suppression of substance P-induced cAMP production via ELISA .

Q. What methodologies are used to assess the purity of synthesized this compound?

  • HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) identifies impurities ≥0.1%.
  • Mass spectrometry (MS) confirms molecular weight and detects degradation products.
  • Nuclear magnetic resonance (NMR) validates structural integrity and salt stoichiometry .

Advanced Research Questions

Q. How to design in vivo models for studying this compound’s efficacy in neuropathic pain?

  • Chronic constriction injury (CCI) models : Induce neuropathic pain in rodents via sciatic nerve ligation. Administer this compound (1–10 mg/kg, i.p.) and measure mechanical allodynia (von Frey filaments) and thermal hyperalgesia (Hargreaves test).
  • Microdialysis : Monitor substance P levels in cerebrospinal fluid post-administration to correlate NK1 receptor blockade with behavioral outcomes .

Q. How can researchers address variability in preclinical efficacy data across different neuropathic pain models?

  • Meta-analysis : Pool data from multiple studies (e.g., CCI, spinal nerve ligation) to identify model-specific biases.
  • Dose-response normalization : Express efficacy as % maximum possible effect (MPE) relative to positive controls (e.g., gabapentin).
  • Covariate adjustment : Account for variables like animal strain, sex, and baseline pain thresholds using multivariate regression .

Q. What advanced analytical techniques are suitable for identifying this compound metabolites in pharmacokinetic studies?

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Characterize phase I/II metabolites in plasma or urine.
  • High-resolution mass spectrometry (HRMS) : Assign exact mass to unknown metabolites for structural elucidation.
  • Stable isotope labeling : Track metabolic pathways using deuterated analogs .

Q. How to ensure reproducibility in NK1 receptor binding assays when testing this compound analogs?

  • Standardized membrane preparations : Use consistent cell lines (e.g., CHO-K1/NK1) and lysis protocols.
  • Internal controls : Include reference antagonists (e.g., aprepitant) in each assay plate.
  • Data normalization : Express binding inhibition as % of control wells to minimize inter-experimental variability .

Q. What experimental strategies are recommended for studying synergistic effects of this compound with other receptor antagonists?

  • Isobolographic analysis : Determine additive/synergistic interactions with μ-opioid or NMDA receptor antagonists.
  • Fractional inhibitory concentration (FIC) index : Quantify synergy in combined dosing regimens.
  • Transcriptomic profiling : Use RNA-seq to identify co-regulated pathways in dorsal root ganglia .

Q. How to analyze dose-response data for this compound in functional assays?

  • Nonlinear regression : Fit data to a sigmoidal model (e.g., Hill equation) to calculate EC₅₀/IC₅₀.
  • Bootstrap resampling : Estimate confidence intervals for potency values.
  • Schild regression : Determine antagonist affinity (pA₂) in the presence of varying agonist concentrations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.